3-(5-amino-1H-indol-1-yl)propan-1-ol
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(5-aminoindol-1-yl)propan-1-ol |
InChI |
InChI=1S/C11H14N2O/c12-10-2-3-11-9(8-10)4-6-13(11)5-1-7-14/h2-4,6,8,14H,1,5,7,12H2 |
InChI Key |
HIMMPEUTMHRCPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCCO)C=C1N |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of Indole Derivatives
Historical and Contemporary Methodologies for Indole (B1671886) Ring Construction
The construction of the bicyclic indole framework can be achieved through a multitude of strategies, which can be broadly categorized into classical name reactions and modern catalytic methods.
Many of the foundational methods for indole synthesis were developed in the late 19th and early 20th centuries and remain staples in organic synthesis. These methods typically involve the cyclization of substituted anilines. mdpi.com
The Fischer indole synthesis , first reported in 1883, is arguably the most well-known and widely used method. youtube.comresearchgate.net It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. youtube.com The reaction proceeds through a mdpi.commdpi.com-sigmatropic rearrangement followed by the elimination of ammonia. nih.gov
Other significant classical methods include:
Madelung Synthesis: This involves the intramolecular cyclization of an N-acylated o-toluidine (B26562) at high temperatures using a strong base, such as sodium amide or potassium tert-butoxide. researchgate.net
Reissert Synthesis: This method begins with the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic ester. Reductive cyclization of this intermediate yields indole-2-carboxylic acid, which can then be decarboxylated. researchgate.netorganic-chemistry.org
Leimgruber–Batcho Indole Synthesis: A versatile and high-yielding two-step procedure that involves the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal, followed by reductive cyclization to afford the indole. mdpi.com
Bartoli Indole Synthesis: This method provides access to 7-substituted indoles through the reaction of an o-substituted nitroarene with a vinyl Grignard reagent. mdpi.com
Bischler Indole Synthesis: Involves the acid-catalyzed cyclization of an α-arylamino-ketone, which is formed from the reaction of an aniline (B41778) with an α-haloketone. organic-chemistry.org
These classical syntheses, while powerful, often require harsh reaction conditions and may have limitations regarding substrate scope and functional group tolerance. mdpi.com
| Classical Indole Synthesis | Precursors | Key Conditions |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis), Heat |
| Madelung | N-acyl-o-toluidine | Strong base (e.g., NaNH2), High temperature |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Base, then Reductive cyclization |
| Leimgruber-Batcho | o-Nitrotoluene, Formamide acetal | Heat, then Reductive cyclization |
| Bartoli | o-Substituted nitroarene, Vinyl Grignard | Grignard reaction, then Cyclization |
| Bischler | Aniline, α-Haloketone | Acid catalyst, Heat |
Modern synthetic chemistry has driven the development of more efficient, versatile, and environmentally benign methods for indole construction. Transition-metal catalysis has been particularly impactful, enabling C-C and C-N bond formations under milder conditions. nih.gov Palladium-catalyzed reactions, such as the Larock indole synthesis, which involves the annulation of o-haloanilines with alkynes, have become powerful tools for creating substituted indoles. nih.govbiosearchtech.com Other metals like copper and cobalt have also been employed in catalytic cycles to construct the indole ring. nih.gov
A major focus has been on C-H functionalization reactions, which offer improved atom economy by avoiding the need for pre-functionalized starting materials. nih.govnih.gov These strategies involve the direct cyclization of a monosubstituted arene, such as an aniline, onto an unactivated C-H bond of the aromatic ring. mdpi.com
In line with the principles of green chemistry, eco-friendly synthetic routes have been developed. These include using water as a solvent, employing ionic liquids, or utilizing magnetic nanoparticles as recyclable catalysts to minimize environmental impact. prepchem.comunito.itijrar.org Multicomponent reactions, where three or more reactants combine in a single operation to form the product, represent another sustainable approach by reducing the number of synthetic steps and purification processes. google.com
Targeted Synthesis of N-Substituted Indoles
Functionalization of the indole nitrogen at the N-1 position is a key strategy for modifying the electronic properties and biological activity of the indole scaffold.
The direct N-alkylation of indoles is a common transformation. Due to the relatively low nucleophilicity of the indole nitrogen and competition from C-3 alkylation, the reaction often requires specific conditions. organic-chemistry.org A standard approach involves the deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to form the indolide anion. This potent nucleophile is then treated with an alkylating agent, such as an alkyl halide.
Alternative and often milder methods have been developed to improve selectivity and functional group compatibility. These include:
Phase-Transfer Catalysis: Using a phase-transfer catalyst in a biphasic system (e.g., aqueous NaOH and an organic solvent) can facilitate N-alkylation under basic conditions without requiring anhydrous solvents.
Catalytic approaches: Using a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) with greener alkylating agents such as dimethyl carbonate or dibenzyl carbonate provides an efficient method for N-methylation and N-benzylation.
Transition-Metal Catalysis: Palladium- and iridium-catalyzed N-allylation reactions have been developed for the synthesis of N-allyl indoles. nih.gov More recently, copper-hydride catalysis has enabled a ligand-controlled regiodivergent synthesis of either N- or C3-alkylated chiral indoles.
To synthesize the target compound, 3-(5-amino-1H-indol-1-yl)propan-1-ol, a three-carbon chain terminating in a hydroxyl group must be installed at the N-1 position. A plausible and effective synthetic strategy begins with 5-nitroindole (B16589) as the starting material. The nitro group serves as a precursor to the desired 5-amino group and deactivates the indole ring, which can enhance selectivity for N-alkylation over C-alkylation.
The regioselective installation of the 3-hydroxypropyl group can be achieved via N-alkylation of 5-nitroindole. The reaction typically proceeds by deprotonating the 5-nitroindole with a suitable base (e.g., potassium hydroxide, sodium hydride) to form the corresponding anion. This nucleophile is then reacted with a three-carbon electrophile such as 3-bromo-1-propanol (B121458) or 3-chloro-1-propanol. This nucleophilic substitution reaction forms the C-N bond at the N-1 position, yielding N-(3-hydroxypropyl)-5-nitroindole.
The final step in the synthesis is the reduction of the nitro group to an amine. This transformation is reliably accomplished using standard reducing conditions, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon), or chemical reducing agents like tin(II) chloride (SnCl₂) or sodium dithionite (B78146) (Na₂S₂O₄). This yields the final product, this compound.
Proposed Synthetic Route:
N-Alkylation: 5-Nitroindole is treated with a base (e.g., KOH) and 3-bromopropan-1-ol in a suitable solvent (e.g., DMF) to form 3-(5-nitro-1H-indol-1-yl)propan-1-ol.
Reduction: The resulting nitro-intermediate is reduced using a standard method (e.g., catalytic hydrogenation) to afford the target compound, this compound.
Functionalization of the Indole Nucleus
Beyond N-1 substitution, the indole nucleus itself can be functionalized at various carbon positions. The inherent electronic properties of the indole ring dictate its reactivity. The pyrrole (B145914) ring is electron-rich, making it susceptible to electrophilic attack, with the C-3 position being the most nucleophilic and reactive site. nih.gov
Common functionalization reactions include:
Electrophilic Substitution: Reactions such as the Vilsmeier-Haack (formylation), Mannich (aminomethylation), and Friedel-Crafts reactions typically occur with high regioselectivity at the C-3 position.
C-2 Functionalization: While less reactive than C-3, the C-2 position can be functionalized, often by first protecting the N-1 position and then using directed metalation (e.g., lithiation) followed by quenching with an electrophile.
Functionalization of the Benzene (B151609) Ring: Electrophilic substitution on the benzene portion of the indole ring (C-4, C-5, C-6, C-7) generally requires harsher conditions. Nitration of indole, for instance, often employs non-acidic nitrating agents like benzoyl nitrate (B79036) to avoid polymerization and typically yields 3-nitroindole, but under strongly acidic conditions, substitution can be directed to the C-5 position. researchgate.net The synthesis of 5-aminoindole (B14826), a key precursor for the title compound, relies on the availability of 5-nitroindole, which is accessible through nitration of the indole core. prepchem.com
Modern C-H Functionalization: Transition-metal-catalyzed C-H activation has enabled the direct and regioselective introduction of substituents at positions C-2, C-3, C-4, and C-7, providing powerful tools for late-stage diversification of complex indole-containing molecules. nih.gov
Approaches for Amination at the C-5 Position of the Indole Ring
The introduction of an amino group at the C-5 position of the indole ring is a key transformation in the synthesis of various biologically active compounds. A prevalent and effective strategy to achieve this is through the reduction of a 5-nitroindole precursor. This method is widely adopted due to the commercial availability of various 5-nitroindole starting materials and the high efficiency of the reduction process.
The synthesis of the 5-aminoindole scaffold can be effectively carried out via the catalytic hydrogenation of its 5-nitro counterpart. nih.govd-nb.info A common procedure involves the use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. This reaction is typically performed in a protic solvent such as methanol. The nitro group at the C-5 position is readily reduced to the corresponding primary amine under these conditions, yielding the 5-aminoindole derivative in good yields. nih.govd-nb.info
An alternative route to C-5 amination involves nucleophilic substitution reactions on a suitably activated indole substrate. However, the reduction of a 5-nitro group remains one of the most straightforward and widely utilized methods. The general scheme for this transformation is depicted below:

Table 1: Common Reagents for the Reduction of 5-Nitroindoles
| Reagent/Catalyst | Solvent | Conditions | Reference |
| Pd/C, H₂ | Methanol | Room Temperature | nih.govd-nb.info |
| SnCl₂·2H₂O | Ethanol | Reflux | N/A |
| Fe, NH₄Cl | Ethanol/Water | Reflux | N/A |
| Na₂S₂O₄ | THF/Water | Room Temperature | N/A |
Note: While specific literature for the direct synthesis of this compound was not found, the above methods are standard for the reduction of 5-nitroindoles and are applicable for the synthesis of the 5-aminoindole core.
Stereoselective and Atroposelective Synthesis Considerations for Indole Derivatives
The stereoselective synthesis of indole derivatives is of paramount importance for the development of chiral molecules with specific biological activities. numberanalytics.com This involves the control of stereocenters, leading to the formation of a single enantiomer or diastereomer. Furthermore, a specialized area of stereochemistry, atroposelective synthesis, focuses on the creation of axially chiral molecules, which are common in indole-containing natural products and ligands. chinesechemsoc.org
Stereoselective Synthesis:
For a molecule like this compound, stereoselectivity could be introduced at the C-1 position of the propanol (B110389) side chain. Strategies to achieve this include:
Asymmetric Catalysis: The use of chiral catalysts can facilitate enantioselective reactions. For instance, an asymmetric reduction of a corresponding ketone precursor could yield the chiral alcohol. numberanalytics.com
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective transformation, after which it is removed. numberanalytics.com
Biocatalysis: Enzymes can be employed to perform highly stereoselective reactions under mild conditions. numberanalytics.com
Atroposelective Synthesis:
Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In the context of indole derivatives, this typically involves the bond connecting the indole ring to another aromatic or bulky group. acs.orgcapes.gov.br The synthesis of atropisomeric indole derivatives presents significant challenges, including a lower rotational barrier compared to six-membered biaryls. acs.orgcapes.gov.br
Key strategies in atroposelective synthesis of indole derivatives include:
Organocatalysis: Chiral organocatalysts have been successfully used to control the axial chirality in various indole-based scaffolds. acs.org
Transition-Metal Catalysis: Rhodium and palladium complexes have been employed for the atroposelective C-H functionalization of indoles, leading to the formation of axially chiral biaryls. nih.govpku.edu.cn
Platform Molecule Strategy: Designing indole-derived platform molecules that can be activated by chiral catalysts is an effective approach to synthesize a variety of atropisomeric indole derivatives. acs.org
While this compound itself does not possess the structural features for atropisomerism, the principles of atroposelective synthesis are crucial when designing more complex indole derivatives where restricted bond rotation can occur.
Table 2: Catalytic Systems for Stereoselective Indole Synthesis
| Catalyst Type | Reaction | Selectivity | Reference |
| Chiral Phosphoric Acid | Atroposelective 2,3-difunctionalization | High enantioselectivity | chinesechemsoc.org |
| Chiral Rhodium Complex | Atroposelective C7 C-H functionalization | Up to 90% ee | nih.gov |
| Organocatalysts | Atroposelective three-component cascade | High enantioselectivity | acs.org |
| Rhodium Catalysis | Asymmetric N-H insertion | Excellent enantiomeric ratios | pku.edu.cn |
Preclinical Pharmacological Evaluation and Mechanistic Investigations
Exploration of Bioactive Potential in Preclinical Models
There is no publicly available data from in vitro cellular or biochemical assays specifically investigating the biological targets or validating the activity of 3-(5-amino-1H-indol-1-yl)propan-1-ol.
Information regarding the assessment of this compound in animal models to determine its efficacy for any potential therapeutic indication is not available in the public scientific literature.
Enzyme Inhibition and Modulation Studies
There are no published studies that have investigated the binding of this compound to any specific enzyme targets or determined its inhibitory potency (e.g., IC₅₀ values).
In the absence of data on enzyme inhibition, there is no information available regarding the molecular mechanisms of how this compound might interact with any enzymatic targets.
Receptor Binding and Ligand Activity Profiling
There is no publicly accessible data from receptor binding assays or functional studies to profile the activity of this compound at any known receptors.
Preclinical Research on this compound Remains Undisclosed
Comprehensive searches of publicly available scientific literature and databases have yielded no specific preclinical data for the chemical compound this compound. While extensive research exists on the broader class of indole (B1671886) derivatives and their interactions with various biological targets, information detailing the pharmacological and mechanistic properties of this particular molecule is not present in the accessible domain.
Therefore, it is not possible to provide a detailed report on its preclinical pharmacological evaluation, including its characterization as a serotonin (B10506) receptor ligand, interactions with other receptors, or its effects on cellular pathways and pharmacodynamics as requested. The necessary experimental data to construct such an analysis, including binding affinities, functional assay results, and in vivo response relationships, has not been published.
Further investigation into the preclinical profile of this compound would be contingent on the future publication of research by entities that may be synthesizing and studying this compound privately. Without such disclosure, a scientifically accurate and detailed article according to the specified requirements cannot be compiled.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Key Structural Features for Biological Activity
The biological activity of any given indole (B1671886) derivative is intrinsically linked to the nature and position of its substituents. In the case of 3-(5-amino-1H-indol-1-yl)propan-1-ol , two key features are paramount: the 5-amino group on the indole's benzene (B151609) ring and the propan-1-ol chain attached to the indole nitrogen (N-1).
The substitution at the 5-position of the indole ring is a well-explored strategy in drug design, significantly impacting a compound's affinity and selectivity for various biological targets. The introduction of an amino (-NH2) group at this position introduces a basic, polar, and hydrogen-bond-donating functionality.
The presence of a substituent at the 5-position can be crucial for activity, with its electronic and steric properties dictating the interaction with target receptors. For instance, in the context of cannabinoid receptor modulators, a chloro or fluoro group at the C5 position of certain 1H-indole-2-carboxamides was found to enhance potency. nih.gov While direct comparative data for a 5-amino group in this specific context is unavailable, the principle that 5-substitution is a critical determinant of activity is well-established.
The substituent at the N-1 position of the indole ring is another critical factor in determining the pharmacological properties of indole derivatives. The N-1 alkyl side chain has been identified as a key interaction point for some receptors, such as the cannabinoid CB1 receptor. nih.gov
Research on cannabimimetic indoles has demonstrated that the length of the N-1 alkyl chain is a crucial factor for high-affinity binding to both CB1 and CB2 receptors. nih.gov These studies have shown that a chain length of at least three carbons is often necessary for significant affinity, with optimal binding frequently observed with a five-carbon chain. nih.gov Extending the chain to a heptyl group can lead to a dramatic decrease in binding. nih.gov This suggests that the three-carbon chain of the propan-1-ol moiety in This compound is of a suitable length to facilitate interactions within a receptor binding pocket.
The terminal hydroxyl group (-OH) of the propan-1-ol chain adds another layer of complexity and potential for interaction. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in a target protein. This could enhance binding affinity and contribute to the compound's selectivity profile.
Positional and Substituent Effects on the Indole Scaffold
The interplay between substituents at different positions on the indole scaffold is a complex determinant of biological activity. The combination of the 5-amino group and the N-1 propan-1-ol moiety would be expected to create a unique electronic and steric profile.
The electronic nature of the 5-substituent can influence the reactivity and metabolism of the indole ring. An electron-donating group like the amino group at the 5-position can increase the electron density of the indole ring system, potentially affecting its interaction with biological targets and its metabolic stability.
Simultaneously, the N-1 substituent can sterically influence the orientation of the indole core within a binding site. The flexibility of the propan-1-ol chain allows it to adopt various conformations to optimize its fit within a receptor pocket, which can be crucial for achieving high potency and selectivity.
Conformational Analysis and its Impact on Biological Interactions
The three-dimensional shape of a molecule, dictated by its conformational flexibility, is a critical factor for its interaction with biological targets. The N-1 propan-1-ol side chain of This compound introduces several rotatable bonds, allowing the molecule to adopt a range of conformations.
The preferred conformation of the propan-1-ol chain will be influenced by both intramolecular and intermolecular forces. Intramolecularly, there may be interactions between the hydroxyl group and the indole ring system. Intermolecularly, when binding to a receptor, the chain will adopt a conformation that maximizes favorable interactions (e.g., hydrophobic, hydrogen bonding) and minimizes steric clashes.
The ability of the N-1 side chain to adopt a specific, low-energy conformation that is complementary to the binding site of a receptor is a key determinant of binding affinity. For example, in the design of conformationally restricted N-arylpiperazine derivatives, limiting the flexibility of a linker was a strategy to enhance receptor interaction. nih.gov The flexible propan-1-ol chain in This compound would allow it to explore a wider conformational space, potentially enabling it to adapt to the binding sites of various receptors.
Computational Chemistry and in Silico Modeling Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Future research in the field of medicinal chemistry or materials science may include computational studies on 3-(5-amino-1H-indol-1-yl)propan-1-ol, at which point a detailed article could be composed.
Development of Predictive Models for Biological Activity
Predictive models for the biological activity of indole (B1671886) derivatives are frequently developed using Quantitative Structure-Activity Relationship (QSAR) studies. orientjchem.orgnih.gov These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For "this compound," a QSAR model would typically be built using a dataset of structurally related indole compounds with known activities against a specific biological target. The model would then be used to predict the activity of "this compound."
The development of a robust QSAR model involves several key steps:
Dataset Selection: A diverse set of indole derivatives with a wide range of biological activities is chosen.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that links the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. nih.gov
While a specific QSAR model for "this compound" is not available in the public domain, models developed for similar indole-containing compounds can provide valuable insights into its potential biological activities. orientjchem.orgnih.gov
Identification of Physicochemical Descriptors Correlating with Activity
The biological activity of a compound is intrinsically linked to its physicochemical properties. In the context of QSAR models, several physicochemical descriptors are commonly found to correlate with the activity of indole derivatives. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.
Electronic Descriptors: These describe the distribution of electrons in a molecule and influence its ability to interact with biological targets. Examples include partial charges, dipole moment, and HOMO/LUMO energies. For indole derivatives, the electronic properties of the indole ring and its substituents are often crucial for activity.
Steric Descriptors: These relate to the size and shape of the molecule and are important for ensuring a good fit with the binding site of a target protein. Descriptors such as molecular weight, volume, and surface area fall into this category.
Hydrophobic Descriptors: These quantify the water-fearing nature of a molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (LogP).
The table below presents a selection of key physicochemical descriptors that are often correlated with the biological activity of indole derivatives.
| Descriptor Category | Specific Descriptor | Typical Correlation with Activity |
| Electronic | Partial Charge on Indole Nitrogen | Can influence hydrogen bonding and overall polarity. |
| Dipole Moment | Affects solubility and binding orientation. | |
| Steric | Molecular Weight | Often a balance is required; too high can impede bioavailability. |
| Molecular Volume | Determines the fit within a binding pocket. | |
| Hydrophobic | LogP | A moderate value is often optimal for oral absorption. |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Profiling (Excluding Toxicity as a Safety/Adverse Effect)
In silico ADMET profiling is a critical step in the early stages of drug development, helping to identify compounds with favorable pharmacokinetic properties. imedpub.comnih.gov These predictions can significantly reduce the likelihood of late-stage failures in clinical trials.
In Silico Prediction of Preclinical Absorption and Distribution Properties
The absorption and distribution of a drug determine its concentration at the target site and, consequently, its efficacy. In silico tools can predict several key parameters related to these processes. researchgate.net
Predicted Absorption and Distribution Properties of "this compound"
| Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption (HIA) | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |
| Blood-Brain Barrier (BBB) Penetration | Unlikely to be high | The presence of polar groups may limit penetration into the central nervous system. |
| Plasma Protein Binding | Moderate | A moderate level of binding allows for a sufficient free fraction to exert its biological effect. |
Prediction of Metabolic Soft Spots and Potential Pathways
Understanding the metabolic fate of a compound is essential for predicting its half-life and potential for drug-drug interactions. In silico tools can identify "metabolic soft spots," which are sites on the molecule that are most susceptible to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. researchgate.net
For "this compound," the likely metabolic pathways include:
Oxidation of the Indole Ring: The indole nucleus is a common site for oxidation by CYP enzymes, leading to the formation of hydroxylated metabolites. ontosight.ai
N-Dealkylation: The propanol (B110389) side chain attached to the indole nitrogen could be a site for N-dealkylation.
Oxidation of the Propanol Side Chain: The primary alcohol group can be oxidized to an aldehyde and then a carboxylic acid.
Conjugation: The amino group and the hydroxyl group are potential sites for conjugation reactions, such as glucuronidation or sulfation, which facilitate excretion. researchgate.net
Identifying these potential metabolic pathways early on can guide the design of more metabolically stable analogs if required.
Assessment of Drug-like Properties and Bioavailability Potential
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally administered drug. nih.gov Several empirical rules, such as Lipinski's Rule of Five, are used to evaluate drug-likeness.
Predicted Drug-like Properties of "this compound"
| Lipinski's Rule of Five Parameter | Predicted Value | Compliance |
| Molecular Weight (MW) | < 500 g/mol | Yes |
| LogP | < 5 | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Yes |
Based on these predictions, "this compound" exhibits a favorable drug-like profile and is likely to have good oral bioavailability.
Bioanalytical Methodologies for Preclinical Compound Characterization
Development and Validation of Analytical Methods for Biological Matrices
The foundation of any quantitative bioanalysis is a well-developed and validated analytical method. chromatographyonline.com This process ensures that the method is reliable, reproducible, and fit for its intended purpose, which is to measure the precise concentration of 3-(5-amino-1H-indol-1-yl)propan-1-ol and its metabolites in biological samples such as plasma, serum, urine, or tissue homogenates. wuxiapptec.com
Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, Protein Precipitation)
Biological matrices are complex mixtures containing proteins, lipids, salts, and endogenous molecules that can interfere with analysis. nih.gov Therefore, a sample preparation step is crucial to isolate the analyte of interest, remove interferences, and concentrate the sample to achieve the required sensitivity. chromatographyonline.comnih.gov The choice of technique depends on the physicochemical properties of this compound, the nature of the biological matrix, and the desired analytical throughput.
Protein Precipitation (PPT): This is often the simplest and fastest method for sample cleanup, particularly in drug discovery and pharmacokinetics. nih.govphenomenex.com It involves adding an organic solvent (like acetonitrile) or a strong acid (like trichloroacetic acid) to the biological sample (e.g., plasma) to denature and precipitate the majority of proteins. phenomenex.commdpi.com After centrifugation, the supernatant containing the analyte is collected for analysis. While quick and inexpensive, PPT offers less selective cleanup compared to other methods and results in sample dilution. phenomenex.com
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility. The choice of solvent is critical and is based on the polarity and pKa of this compound. After mixing and separation of the two phases, the organic layer containing the analyte is collected, evaporated, and reconstituted in a suitable solvent for injection into the analytical system. LLE provides a cleaner extract than PPT but is more labor-intensive and requires larger volumes of organic solvents. nih.govcore.ac.uk
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique. nih.gov It utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. nih.gov The sorbent chemistry (e.g., reversed-phase, normal-phase, ion-exchange) is chosen based on the structure of this compound. SPE yields a very clean and concentrated sample, making it ideal for achieving low detection limits, though it requires more significant method development. nih.gov
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent or acid. phenomenex.com | Fast, simple, low cost, minimal method development. nih.govphenomenex.com | Less clean extract, potential for ion suppression, sample dilution. phenomenex.commdpi.com |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. nih.gov | Cleaner extract than PPT, concentration of analyte is possible. | Labor-intensive, emulsion formation can occur, requires large solvent volumes. nih.gov |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. nih.gov | High selectivity, very clean extracts, high concentration factor, amenable to automation. nih.gov | Higher cost, more complex method development required. nih.gov |
Chromatographic Separation Techniques (e.g., LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantitative bioanalysis of small-molecule drugs like this compound due to its high sensitivity, selectivity, and speed. chromatographyonline.comnih.gov
The method involves injecting the prepared sample into a high-performance liquid chromatography (HPLC) system. The compound is separated from other components on a chromatographic column, typically a reversed-phase C18 column. nih.govresearchgate.net A mobile phase, often a gradient mixture of an aqueous solvent (like water with 0.1% formic acid) and an organic solvent (like acetonitrile or methanol), is used to elute the compound from the column. nih.govnih.gov
After separation, the analyte enters the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govlcms.cz For indole-containing compounds, both positive and negative ionization modes can be explored, though positive mode is common. nih.govresearchgate.net The mass spectrometer then selectively monitors a specific precursor-to-product ion transition for the analyte in a process called Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity for quantification. nih.govresearchgate.net
| Parameter | Typical Condition | Rationale |
|---|---|---|
| LC Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) lcms.cz | Good retention and separation for moderately polar compounds like indole (B1671886) derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water mdpi.com | Provides protons for efficient positive mode ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol mdpi.com | Organic solvent used to elute the analyte from the reversed-phase column. |
| Flow Rate | 0.2 - 0.5 mL/min | Typical flow rate for analytical scale LC-MS, compatible with standard ESI sources. |
| Ionization Source | Electrospray Ionization (ESI) in Positive Mode lcms.czresearchgate.net | Effective for ionizing polar and semi-polar compounds containing nitrogen, such as the amino-indole moiety. |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net | Provides high selectivity and sensitivity by monitoring a specific fragmentation of the parent ion to a product ion. |
Quantification of this compound in Preclinical Biological Samples
Accurate quantification of this compound in biological samples is essential for constructing pharmacokinetic profiles. nih.gov Using a validated LC-MS/MS method, the concentration of the compound is determined by comparing the instrument response of the analyte in an unknown sample to the responses from a series of calibration standards with known concentrations. nih.gov
An internal standard (IS), a compound with similar physicochemical properties to the analyte (ideally a stable isotope-labeled version of the analyte), is added to all samples, calibrators, and quality controls (QCs) at a constant concentration. The use of an IS corrects for variability during sample preparation and instrument analysis. nih.gov The ratio of the analyte peak area to the IS peak area is plotted against the concentration of the calibration standards to generate a calibration curve.
Method validation typically demonstrates linearity over a specific concentration range (e.g., 1-1000 ng/mL). nih.gov The lower limit of quantification (LLOQ) is established as the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov The performance of the assay is monitored during sample analysis using QC samples at low, medium, and high concentrations within the calibration range. nih.gov
| Validation Parameter | Acceptance Criteria | Example Result |
|---|---|---|
| Calibration Curve Range | Linear regression with r² ≥ 0.99 | 1.00 - 1000 ng/mL, r² = 0.998 |
| Lower Limit of Quantification (LLOQ) | Precision ≤ 20%, Accuracy ± 20% | 1.00 ng/mL (Precision: 11.5% CV, Accuracy: 105.3%) |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 5.1% - 9.8% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -6.7% to +4.5% |
| Recovery | Consistent and reproducible | 85% - 95% |
Identification and Quantification of Metabolites in Preclinical Studies
Metabolite identification is a critical component of preclinical studies, as metabolites can contribute to the efficacy or toxicity of a drug. nih.gov Regulatory agencies require the evaluation of metabolites that are present at concentrations greater than 10% of the total drug-related exposure in humans. nih.gov
The identification of potential metabolites of this compound typically involves analyzing samples from in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo preclinical animal studies. nih.gov High-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) instruments, is often used for these studies. HRMS provides highly accurate mass measurements, which allows for the prediction of elemental compositions for both the parent drug and its metabolites. nih.gov
Common metabolic pathways for indole-containing compounds and molecules with aliphatic hydroxyl and amino groups include oxidation (e.g., hydroxylation of the indole ring), N-dealkylation, and conjugation with endogenous molecules like glucuronic acid (glucuronidation) or sulfate (sulfation). nih.govnih.gov By comparing the mass spectra of samples from dosed animals to control samples, unique signals corresponding to potential metabolites can be identified based on their predicted mass shifts from the parent compound. nih.gov Once identified, synthetic standards of major metabolites may be required for definitive structural confirmation and for developing quantitative LC-MS/MS methods to assess their exposure in preclinical and clinical studies. nih.gov
| Metabolic Reaction | Description | Mass Change | Potential Metabolite Structure |
|---|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group, likely on the indole ring. | +15.99 Da | 3-(5-amino-hydroxy-1H-indol-1-yl)propan-1-ol |
| Oxidation | Oxidation of the primary alcohol to a carboxylic acid. | +13.98 Da | 3-(5-amino-1H-indol-1-yl)propanoic acid |
| N-Acetylation | Addition of an acetyl group to the primary amine. | +42.01 Da | N-(1-(3-hydroxypropyl)-1H-indol-5-yl)acetamide |
| O-Glucuronidation | Conjugation with glucuronic acid at the primary alcohol. | +176.03 Da | (3-(5-amino-1H-indol-1-yl)propyl) glucuronide |
| N-Glucuronidation | Conjugation with glucuronic acid at the aromatic amine. | +176.03 Da | (1-(3-hydroxypropyl)-1H-indol-5-yl)amine glucuronide |
| O-Sulfation | Conjugation with a sulfate group at the primary alcohol. | +79.96 Da | 3-(5-amino-1H-indol-1-yl)propyl sulfate |
Metabolism and Biotransformation in Preclinical Systems
Metabolic Pathways of the Indole (B1671886) Moiety
The electron-rich indole ring system is a common target for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. wikipedia.orgacs.org
Aromatic hydroxylation is a principal metabolic pathway for indole-containing compounds. nih.govresearchgate.net The hydroxylation of the indole ring can occur at various positions, with the C4, C6, and C7 positions being common sites for such modifications. researchgate.net The presence of the amino group at the C5 position may influence the regioselectivity of hydroxylation. N-oxidation of the indole nitrogen is also a possible, though generally less common, metabolic route for N-substituted indoles. pharmaguideline.com
| Reaction | Potential Metabolite | Key Enzymes |
| Aromatic Hydroxylation | 4-hydroxy-3-(5-amino-1H-indol-1-yl)propan-1-ol | Cytochrome P450 (CYP) isoforms |
| Aromatic Hydroxylation | 6-hydroxy-3-(5-amino-1H-indol-1-yl)propan-1-ol | Cytochrome P450 (CYP) isoforms |
| Aromatic Hydroxylation | 7-hydroxy-3-(5-amino-1H-indol-1-yl)propan-1-ol | Cytochrome P450 (CYP) isoforms |
| N-Oxidation | 3-(5-amino-1H-indol-1-yl)propan-1-ol N-oxide | Cytochrome P450 (CYP) isoforms, Flavin-containing monooxygenases (FMO) |
Cleavage of the 2,3-double bond of the indole ring is a known metabolic pathway, which can lead to the formation of kynurenine-type metabolites. pharmaguideline.com This oxidative cleavage is often initiated by enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.gov While less common than hydroxylation, this pathway can be a significant route of biotransformation for certain indole derivatives.
| Reaction | Potential Intermediate/Metabolite | Key Enzymes |
| Oxidative Ring Scission | N-(2-formyl-4-aminophenyl) derivatives | Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO) |
Metabolism of the Amino and Propan-1-ol Side Chains
The amino and propan-1-ol functional groups appended to the indole core represent additional sites for metabolic modification.
The primary amino group on the indole ring may undergo oxidative deamination, a reaction catalyzed by monoamine oxidases (MAOs) or other amine oxidases, to yield a corresponding ketone or aldehyde derivative, although this is generally a more common pathway for side-chain amines. wikipedia.orggpnotebook.com The primary alcohol of the propan-1-ol side chain is susceptible to oxidation. This process is typically a two-step reaction catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). passmyexams.co.ukmasterorganicchemistry.com The initial oxidation forms a propanal derivative, which can be further oxidized to a propanoic acid derivative. passmyexams.co.ukd-nb.inforesearchgate.net
| Reaction | Potential Metabolite | Key Enzymes |
| Oxidative Deamination | 3-(5-oxo-1H-indol-1-yl)propan-1-ol | Monoamine oxidases (MAO), other amine oxidases |
| Primary Alcohol Oxidation | 3-(5-amino-1H-indol-1-yl)propanal | Alcohol dehydrogenases (ADH) |
| Aldehyde Oxidation | 3-(5-amino-1H-indol-1-yl)propanoic acid | Aldehyde dehydrogenases (ALDH) |
Phase II conjugation reactions are expected to follow the initial Phase I oxidative modifications. The hydroxylated metabolites of the indole ring and the primary alcohol of the propan-1-ol side chain are potential substrates for glucuronidation and sulfation. wikipedia.org Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). nih.govhyphadiscovery.com These reactions increase the water solubility of the metabolites, facilitating their excretion. wikipedia.org The amino group can also undergo conjugation, such as N-glucuronidation. wikipedia.org
| Reaction | Substrate | Conjugated Metabolite | Key Enzymes |
| Glucuronidation | Hydroxylated indole metabolite | Hydroxy-indolyl-O-glucuronide | UDP-glucuronosyltransferases (UGTs) |
| Glucuronidation | This compound | 3-(5-amino-1H-indol-1-yl)propyl-O-glucuronide | UDP-glucuronosyltransferases (UGTs) |
| Sulfation | Hydroxylated indole metabolite | Hydroxy-indolyl-O-sulfate | Sulfotransferases (SULTs) |
| Sulfation | This compound | 3-(5-amino-1H-indol-1-yl)propyl-O-sulfate | Sulfotransferases (SULTs) |
| N-Glucuronidation | This compound | 3-(5-N-glucuronide-1H-indol-1-yl)propan-1-ol | UDP-glucuronosyltransferases (UGTs) |
Characterization of Metabolite Structures
The definitive identification of metabolites of this compound in preclinical systems would necessitate the use of advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the primary methodology for the detection and structural elucidation of drug metabolites. Nuclear magnetic resonance (NMR) spectroscopy can also be employed for the unambiguous structure determination of isolated metabolites. The fragmentation patterns observed in MS/MS analysis provide crucial information regarding the site of metabolic modification, allowing for the differentiation between, for example, hydroxylation on the indole ring versus oxidation of the side chain.
Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450s, Flavin-containing Monooxygenases)
In the absence of direct research on this compound, the potential involvement of major drug-metabolizing enzyme systems can only be hypothesized based on the compound's chemical structure. The indole ring and the amino group present in the molecule are common substrates for oxidative metabolism by both CYP and FMO enzymes.
Cytochrome P450s: This superfamily of heme-containing enzymes is responsible for the phase I metabolism of a vast array of drugs, toxins, and endogenous compounds. The indole nucleus is susceptible to hydroxylation at various positions, and the amino group can undergo N-oxidation, deamination, or conjugation, all of which are reactions catalyzed by CYP enzymes. The specific CYP isoforms that might be involved would require experimental determination through in vitro studies with human liver microsomes or recombinant CYP enzymes.
Flavin-containing Monooxygenases: FMOs are another class of phase I metabolic enzymes that catalyze the oxygenation of nucleophilic nitrogen, sulfur, and phosphorus atoms in a variety of xenobiotics. The primary amino group in this compound makes it a potential substrate for FMO-mediated N-oxygenation. FMOs are known to metabolize a range of compounds containing amine functionalities.
Without dedicated preclinical studies, any discussion of the specific enzymes involved, the metabolic pathways, and the resulting biotransformation products of this compound would be purely speculative. Research involving in vitro systems such as liver microsomes, S9 fractions, or hepatocytes would be necessary to elucidate these details. Such studies would identify the primary metabolites and the specific enzyme isoforms responsible for their formation, providing foundational knowledge for further drug development and safety assessment.
Data Tables
Due to the lack of available research data, no data tables on the metabolism of this compound can be generated at this time.
Future Research Trajectories and Broader Academic Implications
Rational Design and Optimization of Novel Indole (B1671886) Scaffolds for Enhanced Preclinical Efficacy
The rational design of new drugs is a cornerstone of modern medicinal chemistry, aiming to improve the efficacy and selectivity of lead compounds. acs.org For 3-(5-amino-1H-indol-1-yl)propan-1-ol, this process would involve systematically modifying its structure to enhance its interaction with specific biological targets. The indole core itself offers multiple positions (e.g., C2, C3, C4, C6, C7) for substitution, which can significantly alter the molecule's electronic and steric properties, thereby influencing its biological activity. nih.gov
Key strategies for optimization would include:
Modification of the N1-propanol chain: Altering the length of the alkyl chain, introducing branching, or replacing the terminal hydroxyl group with other functional groups (e.g., amides, esters, ethers) could fine-tune the compound's solubility, lipophilicity, and ability to form hydrogen bonds.
Substitution on the 5-amino group: Acylation, alkylation, or sulfonylation of the amino group can modulate the basicity and hydrogen-bonding capacity, which is often crucial for target binding.
Substitution on the indole ring: Introducing various substituents, such as halogens, alkyl, or aryl groups, at other positions on the benzene (B151609) or pyrrole (B145914) part of the indole ring can enhance binding affinity and selectivity for a target enzyme or receptor. rsc.org
This rational, iterative process of design, synthesis, and biological evaluation is essential for transforming a preliminary hit compound into a viable preclinical candidate. rsc.orgnih.gov
Exploration of Multi-Target Directed Ligand Design Strategies Based on the Indole Core
Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. nih.govtandfonline.com The Multi-Target Directed Ligand (MTDL) approach aims to design single molecules that can modulate several targets simultaneously, potentially offering higher efficacy and a reduced risk of drug resistance. tandfonline.comnih.gov The indole scaffold is an excellent starting point for MTDL design due to its versatility in interacting with a wide array of biological targets. nih.govnih.gov
For a compound like this compound, an MTDL strategy could involve hybridizing its core structure with other known pharmacophores. tandfonline.com For instance, in the context of Alzheimer's disease, the indole moiety could be linked to a fragment known to inhibit acetylcholinesterase, while the core structure itself is optimized for activity against beta-amyloid aggregation or neuroinflammation. nih.govresearchgate.net This approach has been successfully explored with other indole derivatives, yielding compounds with dual or multiple activities. tandfonline.com
Table 1: Potential MTDL Strategies for Indole Scaffolds
| Therapeutic Area | Target 1 | Target 2 | Potential Hybrid Fragment |
|---|---|---|---|
| Alzheimer's Disease | Cholinesterases | BACE1 Inhibitors | Tacrine, Huprine nih.gov |
| Cancer | Kinase Inhibitor | Tubulin Polymerization | Combretastatin, Vinca Alkaloids |
| Inflammation | COX-2 Inhibitor | 5-LOX Inhibitor | NSAID pharmacophores tandfonline.com |
| Bacterial Infection | DNA Gyrase | Dihydrofolate Reductase | Quinolone, Trimethoprim |
This table presents hypothetical MTDL strategies based on known pharmacophores and the versatility of the indole scaffold.
Integration of Advanced Computational and Experimental Approaches in Preclinical Drug Discovery
The synergy between computational and experimental methods has revolutionized preclinical drug discovery, making the process faster and more cost-effective. sciencedaily.comfrontiersin.org For a novel compound like this compound, in silico techniques would be invaluable from the very early stages.
Computational approaches that could be applied include:
Molecular Docking: To predict the binding modes and affinities of the compound and its designed analogs within the active sites of various potential protein targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the chemical structure of indole derivatives with their biological activity, guiding the design of more potent compounds. frontiersin.org
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction. nih.gov
ADMET Prediction: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early on. nih.gov
These computational predictions would then guide the synthesis of the most promising compounds, which would subsequently be validated through experimental biological assays. This integrated approach streamlines the discovery pipeline, saving time and resources. sciencedaily.com
Potential for Derivatization towards Specific Therapeutic Areas
The indole nucleus is a common feature in drugs targeting a wide range of diseases. mdpi.comnih.govimpactfactor.org The specific structure of this compound provides a versatile template for derivatization to target several key therapeutic areas.
Neurodegeneration: Indole derivatives are known to possess neuroprotective, antioxidant, and anti-inflammatory properties. hilarispublisher.comhilarispublisher.com By modifying the compound, it could be optimized to inhibit targets relevant to diseases like Alzheimer's or Parkinson's, such as cholinesterases, monoamine oxidases, or protein aggregation pathways. nih.govresearchgate.net The ability to cross the blood-brain barrier would be a critical property to engineer into these derivatives. rsc.org
Anti-Infectives: The indole scaffold is present in many natural and synthetic antimicrobial agents. nih.govhumanjournals.comeurekaselect.com Derivatives of this compound could be synthesized and screened for activity against a panel of bacteria and fungi, including drug-resistant strains. turkjps.orgscispace.com Structure-activity relationship studies would focus on modifications that enhance microbial cell wall disruption, enzyme inhibition, or other antibacterial mechanisms.
Anti-Inflammatory: Several potent anti-inflammatory drugs, such as Indomethacin, are based on the indole structure. nih.govchesci.com These drugs often act by inhibiting cyclooxygenase (COX) enzymes. chesci.com Derivatives could be designed to selectively inhibit COX-2, which is associated with inflammation, while sparing COX-1 to reduce gastrointestinal side effects. isfcppharmaspire.comresearchgate.net The anti-inflammatory potential could also be explored through the modulation of other targets like 5-lipoxygenase or pro-inflammatory cytokines. rsc.orgnih.gov
Table 2: Examples of Bioactive Indole Derivatives in Different Therapeutic Areas
| Compound Class | Therapeutic Area | Mechanism of Action (Example) |
|---|---|---|
| Indole-based Cholinesterase Inhibitors | Neurodegeneration | Inhibition of acetylcholine (B1216132) breakdown nih.gov |
| Indole-based Kinase Inhibitors | Cancer | Inhibition of signaling pathways for cell proliferation mdpi.comresearchgate.net |
| Indolmycin | Anti-Infective | Inhibition of tryptophanyl-tRNA synthetase eurekaselect.com |
| Indomethacin | Anti-Inflammatory | Non-selective COX enzyme inhibition nih.gov |
This table provides examples of established indole-based compounds to illustrate the therapeutic potential of the scaffold.
Contribution of this compound Research to Fundamental Understanding of Indole Chemistry and Biology
The study of any novel chemical entity contributes to the broader body of scientific knowledge. Research into this compound and its derivatives would not only be about developing new drugs but also about deepening our understanding of the fundamental chemistry and biology of the indole scaffold. nih.govirjmets.com
Key contributions could include:
New Synthetic Methodologies: The need to synthesize specific derivatives of this compound may spur the development of novel and more efficient synthetic routes for functionalizing the indole ring.
Structure-Activity Relationship (SAR) Insights: A systematic study of its derivatives would generate valuable SAR data, revealing how specific structural modifications at the N1, C5-amino, and other positions influence biological activity. This knowledge can be applied to the design of other indole-based compounds.
Discovery of New Biological Targets: Screening this compound and its library of derivatives against various biological assays could lead to the identification of novel protein targets or pathways modulated by this class of indoles, opening up new avenues for therapeutic intervention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
